molecular formula C10H9BrN2O2 B1407232 Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate CAS No. 1363383-11-2

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1407232
CAS No.: 1363383-11-2
M. Wt: 269.09 g/mol
InChI Key: CSGSRUKWDLFCGI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate (CAS 1363383-11-2) is a high-value, multifunctional chemical building block specifically designed for advanced synthetic applications, particularly in pharmaceutical research and development. This compound features a bromo-substituted indazole core that is selectively alkylated at the N1 position, a key structural motif in the design of novel bioactive molecules . Its molecular structure incorporates two highly reactive sites: the bromine atom at the 4-position and the methyl ester at the 3-position. This allows for sequential and divergent synthetic elaboration via cross-coupling reactions (such as Suzuki or Buchwald-Hartwig animations) and ester hydrolysis or amidation, respectively, making it an exceptionally versatile intermediate for constructing complex molecular architectures. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines, capable of forming critical hydrogen bonds within enzyme active sites . Researchers utilize this compound in the exploration and synthesis of novel therapeutic agents. Its application is evident in the preparation of synthetic cannabinoids and their metabolites for forensic and pharmacological studies . Furthermore, indazole-based structures are prevalent in several marketed drugs and clinical candidates, including kinase inhibitors like Axitinib and Pazopanib for cancer therapy, and the antiemetic drug Granisetron , underscoring the high research value of this chemical scaffold. This product is supplied with a guaranteed purity of ≥97% . It is intended for research and further manufacturing applications only and is strictly not for diagnostic or human use. Researchers should handle this compound with appropriate safety precautions, as it may be hazardous upon ingestion or contact with skin and eyes .

Properties

IUPAC Name

methyl 4-bromo-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-7-5-3-4-6(11)8(7)9(12-13)10(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGSRUKWDLFCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178311
Record name 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-11-2
Record name 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate typically involves the bromination of 1-methyl-1H-indazole-3-carboxylate. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted indazoles, alcohols, and various oxidation products depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for:

  • Kinase Inhibition : This compound has shown potential in developing kinase inhibitors, which are crucial for targeting various cancers and inflammatory diseases. The indazole framework allows for modifications that enhance biological activity and selectivity.
  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for new antibiotic therapies .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced with different nucleophiles, enabling the creation of diverse derivatives.
  • Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura or Heck coupling, facilitating the formation of biaryl compounds .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-1-methyl-1H-indazole-3-carboxylic acidBromine at the 5-positionDifferent biological activity profile
4-Chloro-1-methyl-1H-indazole-3-carboxylic acidChlorine instead of brominePotentially different reactivity and toxicity
Methyl 5-bromo-1H-indazole-4-carboxylateEster form at a different positionDifferent solubility properties
This compoundUnique bromine position and methyl groupEnhanced biological activity due to structural features

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound and its derivatives:

  • Antifungal Activity : A study demonstrated that certain indazole derivatives exhibited significant antifungal effects against Candida species at concentrations as low as 1 mM, indicating their potential use in treating fungal infections .
  • Enzyme Inhibition : Research on related indazole compounds has shown their ability to inhibit acetylcholinesterase and butyrylcholinesterase, with some derivatives presenting IC50 values comparable to established drugs like Donepezil, suggesting their potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in binding to biological receptors or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Table 1: Comparison of Isomers

Property Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate Methyl 4-bromo-1H-indazole-6-carboxylate
Molecular Formula C₁₀H₉BrN₂O₂ C₉H₇BrN₂O₂
Molecular Weight (g/mol) 269.10 255.07
Substituent Positions 4-Br, 1-Me, 3-COOMe 4-Br, 6-COOMe
Nitrogen Methylation Yes (1-position) No
2.2. Halogen-Substituted Analogs

Replacing bromine with other halogens (e.g., chlorine) alters physicochemical properties:

  • Electrophilicity : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in nucleophilic aromatic substitution compared to chlorine.
  • Melting Points : Brominated derivatives typically exhibit higher melting points due to increased molecular weight and stronger van der Waals interactions.
  • Cross-Coupling Efficiency : Bromine’s superior reactivity in Suzuki-Miyaura couplings makes the target compound more valuable than chloro analogs in constructing biaryl scaffolds.
2.3. Ester-Modified Derivatives

Variations in the ester group (e.g., ethyl instead of methyl) influence:

  • Solubility : Larger esters (e.g., ethyl) may improve lipid solubility, enhancing cell membrane permeability.
  • Hydrolytic Stability : Methyl esters are generally more resistant to hydrolysis than ethyl esters under physiological conditions.

Biological Activity

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound features a bicyclic indazole structure with a bromine atom at the 4-position and a carboxylate group. Its molecular formula is C11H10BrN3O2C_{11}H_{10}BrN_{3}O_{2}, with a molecular weight of approximately 255.09 g/mol. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Compounds within the indazole family have shown promise in inhibiting tumor growth. For instance, derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
  • Anti-inflammatory Properties : The indazole scaffold is associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antispermatogenic Effects : Preliminary studies suggest that this compound may influence spermatogenesis, presenting potential applications in reproductive health.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom and the ester group are crucial in binding to biological receptors or enzymes, modulating their activity. Detailed studies on binding affinity and interaction with target proteins are essential for understanding its mechanism of action.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure TypeKey Features
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylateIndazole derivativeBromine at position 5
Methyl 4-chloro-1-methyl-1H-indazole-3-carboxylateIndazole derivativeChlorine instead of bromine
Methyl 4-fluoro-1-methyl-1H-indazole-3-carboxylateIndazole derivativeFluorine at the 4-position
Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylateIndazole derivativeMethyl group at position 3

The presence of bromine at the 4-position differentiates this compound from its analogs, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antitumor Efficacy : In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .
  • Mechanistic Insights : Research has focused on elucidating the mechanism by which this compound interacts with specific protein targets involved in cell proliferation and survival pathways. Binding assays indicate that it may inhibit key signaling pathways, contributing to its antitumor effects .
  • Safety and Tolerance : Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving halogenation and esterification. For example, bromination at the 4-position of the indazole core may utilize N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar solvent like DMF. Methylation at the 1-position typically employs methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Key Considerations : Reaction monitoring via TLC or HPLC is critical. Yields (~80–85%) are sensitive to stoichiometry and reaction time, as seen in analogous indazole carboxylate syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Look for the methyl ester signal at ~3.9–4.1 ppm (¹H) and 165–170 ppm (¹³C). The 4-bromo substituent deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Confirm ester C=O stretching at ~1700–1750 cm⁻¹ and indazole ring vibrations near 1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₀BrN₂O₂; theoretical m/z: 297.0) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters.
  • Validation using tools like PLATON to check for missed symmetry or disorder .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as anomalous thermal parameters or unresolved electron density?

  • Methodology :

  • Re-examine data collection parameters (e.g., crystal decay, absorption corrections) using WinGX .
  • Test for twinning or pseudo-symmetry with SHELXL’s TWIN/BASF commands .
  • Employ Hirshfeld surface analysis to identify weak intermolecular interactions that may explain disorder .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate reaction pathways with bromine as a leaving group, focusing on activation energies for Suzuki-Miyaura coupling .

Q. What strategies optimize regioselectivity during functionalization of the indazole core?

  • Methodology :

  • Direct C-H activation using Pd catalysts (e.g., Pd(OAc)₂) with directing groups.
  • Protect the ester group to prevent side reactions; use steric hindrance from the 1-methyl group to favor substitution at the 4-position .

Q. How does this compound interact with biological targets, and what in silico methods validate its potential in medicinal chemistry?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., JAK2), leveraging the indazole scaffold’s affinity for ATP-binding pockets.
  • ADMET Prediction : Apply QSAR models to assess bioavailability and toxicity risks .

Q. What are the environmental and safety considerations for handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H319) .
  • Waste Disposal : Quench brominated byproducts with NaHCO₃ before disposal to avoid releasing reactive bromine species .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate

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